molecular formula C5H8BrClFN B13487724 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride

Katalognummer: B13487724
Molekulargewicht: 216.48 g/mol
InChI-Schlüssel: URVZNTWNWBLFEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both bromine and fluorine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride typically involves the reaction of a suitable azaspiro compound with bromine and fluorine sources. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and may involve catalysts to facilitate the halogenation process. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Addition Reactions: The spiro structure allows for addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms allows the compound to form strong bonds with these targets, leading to changes in their activity. The spiro structure also contributes to its unique binding properties, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride can be compared with other similar compounds, such as:

    1-Chloro-1-fluoro-5-azaspiro[2.3]hexane hydrochloride: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

    1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride:

The uniqueness of this compound lies in its specific combination of halogen atoms and spiro structure, which provides distinct reactivity and applications in various fields .

Eigenschaften

Molekularformel

C5H8BrClFN

Molekulargewicht

216.48 g/mol

IUPAC-Name

2-bromo-2-fluoro-5-azaspiro[2.3]hexane;hydrochloride

InChI

InChI=1S/C5H7BrFN.ClH/c6-5(7)1-4(5)2-8-3-4;/h8H,1-3H2;1H

InChI-Schlüssel

URVZNTWNWBLFEB-UHFFFAOYSA-N

Kanonische SMILES

C1C2(C1(F)Br)CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.